

Spectroscopic Profile of 5,7-Dihydroxy-4-methylcoumarin: A Technical Guide

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Compound of Interest

Compound Name: 5,7-Dihydroxy-4-methylcoumarin

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This technical guide provides a comprehensive overview of the spectroscopic data for **5,7-Dihydroxy-4-methylcoumarin** (CAS 2107-76-8), a naturally occurring phenolic compound belonging to the coumarin family. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data to aid in the identification, characterization, and further research of this compound.

Chemical Structure

IUPAC Name: 5,7-dihydroxy-4-methylchromen-2-one Molecular Formula: $C_{10}H_8O_4$ Molecular Weight: 192.17 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for **5,7-Dihydroxy-4-methylcoumarin**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The 1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: 1H NMR Spectroscopic Data for **5,7-Dihydroxy-4-methylcoumarin**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
10.52	Singlet	1H	ArOH	[1]
10.29	Singlet	1H	ArOH	[1]
6.23	Singlet	1H	ArH	[1]
6.14	Singlet	1H	ArH	[1]
5.83	Singlet	1H	CH ₃ CCH	[1]
2.45	Singlet	3H	CCH ₃	[1]

Note: Data recorded in DMSO-d₆ at 400 MHz.[1] Alternative values have also been reported in DMSO-d₆ as δ 2.49 (d, J=12 Hz, 3H, CH₃), 5.85 (s, 1H, -H), 6.17 (s, 1H, Ar-H), 6.26 (s, 1H, Ar-H), 10.29 (s, 1H, -OH), 10.51 (s, 1H, -OH).[2]

Table 2: ¹³C NMR Spectroscopic Data for **5,7-Dihydroxy-4-methylcoumarin**

While ¹³C NMR spectra for **5,7-Dihydroxy-4-methylcoumarin** are available, specific chemical shift values are not readily accessible in the public domain literature found. The data is noted to be available from Wiley-VCH GmbH, and the spectrum was recorded on a BRUKER AM-250 instrument.[3]

Data Point	Information	Reference
Instrument	BRUKER AM-250	[3]
Data Source	Copyright © 2002-2025 Wiley-VCH GmbH. All Rights Reserved.	[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **5,7-Dihydroxy-4-methylcoumarin**

Wavenumber (cm ⁻¹)	Assignment	Reference
3406	O-H stretching (hydroxyl)	[2]
3096	=C-H stretching (aromatic)	[2]
2754	-C-H stretching	[2]
1618	C=O stretching (lactone)	[2]
1553–1464	C=C stretching (aromatic)	[2]
1159	C-O stretching	[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Table 4: UV-Vis Spectroscopic Data for **5,7-Dihydroxy-4-methylcoumarin**

λ_{max} (nm)	Molar Absorptivity (log ϵ)	Solvent	Reference
250	3.73	Alcohol	[3]
320	4.08	Alcohol	[3]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on spectrometers such as a Varian A-60 or a Bruker instrument operating at 400 MHz for ¹H NMR.[1][3] Samples were typically dissolved in

deuterated dimethyl sulfoxide (DMSO-d₆).^[1]^[2] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

IR Spectroscopy

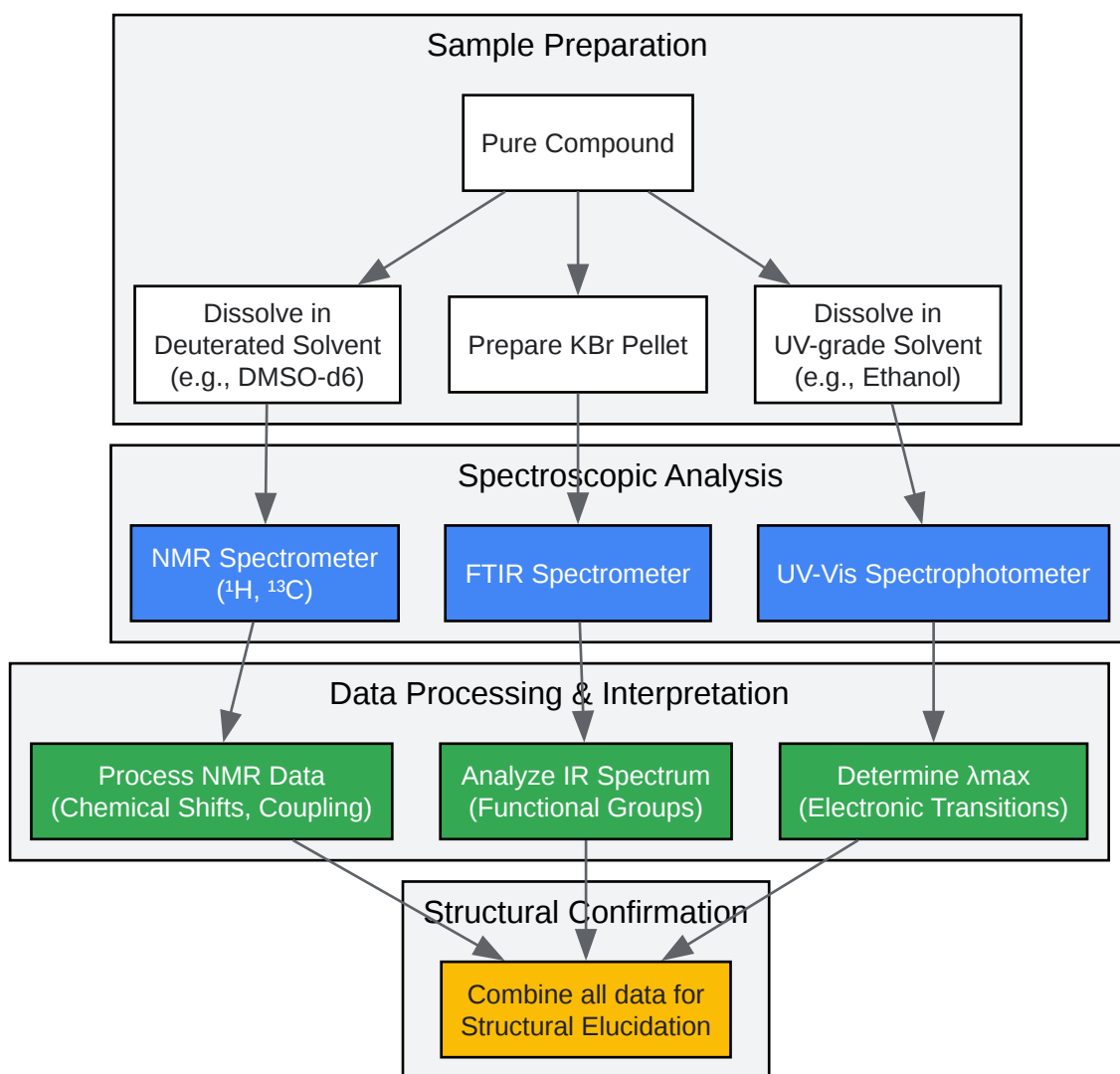
Infrared spectra were recorded on an FTIR spectrometer.^[1] The solid sample was prepared as a potassium bromide (KBr) pellet.^[2] This technique involves mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk through which the IR beam is passed.

UV-Vis Spectroscopy

UV absorption spectra were recorded on a UV-Vis spectrophotometer.^[1] The analysis was conducted by dissolving the compound in a suitable solvent, such as alcohol, to a known concentration.^[3] The absorbance was measured over a range of wavelengths to determine the absorption maxima (λ_{max}).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **5,7-Dihydroxy-4-methylcoumarin**.



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Caption: Workflow for the spectroscopic analysis of **5,7-Dihydroxy-4-methylcoumarin**.

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